molecular formula C14H20N2O3 B1397257 Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate CAS No. 1219967-19-7

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate

Cat. No.: B1397257
CAS No.: 1219967-19-7
M. Wt: 264.32 g/mol
InChI Key: BDEOVLDXZQJDLY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is a chemical compound that features a benzoate ester linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Attachment of the Benzoate Ester: The benzoate ester is introduced through esterification reactions, often involving ethyl alcohol and benzoic acid derivatives.

    Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar in structure but lacks the piperidine ring.

    4-Hydroxy-2-quinolones: Contains a similar hydroxy group but differs in the core structure.

Uniqueness

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is unique due to the presence of both the piperidine ring and the benzoate ester, which confer distinct chemical properties and biological activities compared to other similar compounds.

Biological Activity

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl ester, and an amino group. The presence of the hydroxyl group on the piperidine ring enhances its interaction with biological targets, allowing it to mimic natural substrates in various biological pathways.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety can modulate biological pathways by mimicking natural substrates, which is crucial for its pharmacological effects. Research indicates that such interactions can lead to various biological responses, including antibacterial and antifungal activities .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies involving synthesized alkaloids, compounds similar to this structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Compound Target Bacteria MIC (mg/mL)
This compoundS. aureus0.0039
This compoundE. coli0.025

2. Neurological Applications

The compound is also being explored for its potential in treating neurological disorders. Its structural characteristics suggest it may affect neurotransmitter pathways, making it a candidate for further investigation in conditions like depression and anxiety .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine ring significantly influenced antibacterial potency. The compound exhibited complete bactericidal activity against S. aureus within eight hours of exposure .

Case Study 2: Neuropharmacological Effects

In another investigation, derivatives of this compound were tested for their effects on neurotransmitter levels in animal models. Results suggested that these compounds could enhance serotonin levels, indicating potential antidepressant properties .

Research Applications

This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing compounds aimed at treating various diseases:

  • Medicinal Chemistry : Used as a precursor in the development of pharmaceuticals targeting neurological disorders.
  • Organic Synthesis : Functions as an intermediate in creating complex organic molecules.
  • Biological Studies : Explored in research focused on piperidine derivatives and their interactions with various biological targets .

Properties

IUPAC Name

ethyl 3-amino-4-(4-hydroxypiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(18)10-3-4-13(12(15)9-10)16-7-5-11(17)6-8-16/h3-4,9,11,17H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEOVLDXZQJDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232638
Record name Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-19-7
Record name Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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